6-Amino-5-benzylamino-1-methyluracil

Catalog No.
S15858998
CAS No.
70404-28-3
M.F
C12H14N4O2
M. Wt
246.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-5-benzylamino-1-methyluracil

CAS Number

70404-28-3

Product Name

6-Amino-5-benzylamino-1-methyluracil

IUPAC Name

6-amino-5-(benzylamino)-1-methylpyrimidine-2,4-dione

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

InChI

InChI=1S/C12H14N4O2/c1-16-10(13)9(11(17)15-12(16)18)14-7-8-5-3-2-4-6-8/h2-6,14H,7,13H2,1H3,(H,15,17,18)

InChI Key

AVLHUERSENISNJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)NC1=O)NCC2=CC=CC=C2)N

6-Amino-5-benzylamino-1-methyluracil is a pyrimidine derivative characterized by its unique structure, which includes an amino group and a benzylamino substituent at specific positions on the uracil ring. Its chemical formula is C12H14N4O2C_{12}H_{14}N_{4}O_{2} and it has a molecular weight of approximately 246.27 g/mol. The compound is classified under the category of nucleobase analogs, which are important in various biochemical applications, particularly in the field of medicinal chemistry and drug development .

The reactivity of 6-amino-5-benzylamino-1-methyluracil primarily involves nucleophilic substitution and condensation reactions. The amino groups present can participate in various reactions, including:

  • Acylation: The amino groups can react with acyl chlorides to form amides.
  • Alkylation: The nitrogen atoms can be alkylated using alkyl halides, leading to the formation of quaternary ammonium compounds.
  • Condensation: The compound can undergo condensation reactions to form more complex structures, particularly when reacting with aldehydes or ketones.

These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

6-Amino-5-benzylamino-1-methyluracil exhibits notable biological activities, particularly as an inhibitor of certain enzymes involved in nucleotide metabolism. Its structural similarity to natural nucleobases allows it to interact with biological targets effectively. Some reported activities include:

  • Antiviral Activity: It has shown potential in inhibiting viral replication, making it a candidate for antiviral drug development.
  • Antitumor Activity: Preliminary studies suggest that this compound may possess antitumor properties, possibly through mechanisms involving interference with nucleic acid synthesis .

The synthesis of 6-amino-5-benzylamino-1-methyluracil can be achieved through several methods:

  • Starting from Uracil: The synthesis typically begins with uracil, which is then modified through a series of reactions involving benzylamine and other reagents.
  • Refluxing with Benzylamine: A common method involves refluxing uracil with benzylamine in the presence of a suitable solvent and catalyst, leading to the formation of the desired product after purification.
  • Use of Protecting Groups: In some synthetic routes, protecting groups may be employed to selectively modify certain functional groups without affecting others.

The applications of 6-amino-5-benzylamino-1-methyluracil are diverse, particularly in pharmaceutical research:

  • Drug Development: Due to its biological activity, this compound is explored as a lead compound for developing new antiviral or anticancer drugs.
  • Research Tool: It serves as a valuable tool in biochemical research for studying nucleotide metabolism and enzyme inhibition mechanisms.
  • Synthetic Intermediate: This compound can also act as an intermediate in the synthesis of more complex molecules used in medicinal chemistry .

Interaction studies involving 6-amino-5-benzylamino-1-methyluracil focus on its binding affinity and inhibitory effects on various enzymes:

  • Enzyme Inhibition: Studies have demonstrated that this compound can inhibit enzymes such as thymidylate synthase and dihydrofolate reductase, which are crucial for DNA synthesis.
  • Binding Affinity: Research indicates that it binds effectively to target proteins due to its structural resemblance to natural substrates, which enhances its potential as a therapeutic agent .

Similar Compounds

Several compounds share structural similarities with 6-amino-5-benzylamino-1-methyluracil. Here are some notable examples:

Compound NameChemical FormulaMolecular Weight
6-Amino-1-methyluracilC5H6N4O2C_{5}H_{6}N_{4}O_{2}142.12 g/mol
5-Benzylamino-1-methyluracilC11H12N4O2C_{11}H_{12}N_{4}O_{2}232.24 g/mol
6-Amino-5-bromo-1-methyluracilC5H6BrN3O2C_{5}H_{6}BrN_{3}O_{2}220.02 g/mol
6-Amino-5-propylamino-1-methyluracilC8H14N4O2C_{8}H_{14}N_{4}O_{2}198.22 g/mol

Uniqueness

The uniqueness of 6-amino-5-benzylamino-1-methyluracil lies in its specific substitution pattern that combines both an amino group and a benzyl moiety. This configuration enhances its biological activity compared to simpler analogs while providing distinct reactivity profiles that are advantageous in synthetic chemistry and drug design .

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

246.11167570 g/mol

Monoisotopic Mass

246.11167570 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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